2-Methylpyrimidine-4-sulfonic acid
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Overview
Description
2-Methylpyrimidine-4-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . Pyrimidine itself is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-sulfonic acid typically involves the reaction of 2-methylpyrimidine with sulfonating agents under controlled conditions. One common method includes the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like amines or alcohols can be used in the presence of catalysts such as pyridine or triethylamine.
Major Products: The major products formed from these reactions include sulfonamide derivatives, amines, and various substituted pyrimidine compounds .
Scientific Research Applications
2-Methylpyrimidine-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its use in the synthesis of anticancer agents and high-energy materials.
2,4-Disubstituted thiazoles: These compounds exhibit antifungal and antibacterial activities.
Uniqueness: 2-Methylpyrimidine-4-sulfonic acid stands out due to its sulfonic acid group, which imparts unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and specialty chemicals .
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methylpyrimidine-4-sulfonic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10) |
InChI Key |
XCZRZNCJOVJCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)S(=O)(=O)O |
Origin of Product |
United States |
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